3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
Overview
Description
3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride: is an organic compound that features a piperidine ring substituted with a 4-bromophenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride typically involves the following steps:
Formation of 4-bromophenyl methyl sulfone: This can be achieved by reacting 4-bromobenzene with a sulfonyl chloride in the presence of a base.
Coupling with piperidine: The 4-bromophenyl methyl sulfone is then reacted with piperidine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfone group can participate in oxidation-reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the sulfone group can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield sulfides or thiols.
Scientific Research Applications
Chemistry: : This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It may be used in studies involving enzyme inhibition or receptor binding due to its structural features. Medicine Industry : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The sulfonyl group can enhance binding affinity and selectivity, while the piperidine ring can improve the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Shares the bromophenyl and sulfone groups but lacks the piperidine ring.
Piperidine derivatives: Compounds like piperidine itself or substituted piperidines that share the core structure but differ in functional groups.
Uniqueness
- The combination of the 4-bromophenylsulfonylmethyl group with the piperidine ring makes this compound unique, offering a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-11-3-5-12(6-4-11)17(15,16)9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZGDPVBKMTGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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